molecular formula C7H4F3NO2 B1650866 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid CAS No. 1211521-75-3

2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid

Cat. No.: B1650866
CAS No.: 1211521-75-3
M. Wt: 191.11
InChI Key: DMQJUEFFOJSFHB-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid is a fluorinated organic compound characterized by its molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. This compound features a pyridine ring substituted with fluorine atoms, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-fluoropyridine-2-carboxylic acid with difluorocarbene under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and at elevated temperatures to facilitate the formation of the difluoromethyl group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound to its corresponding carboxylic acid derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and their derivatives.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid has diverse applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Comparison with Similar Compounds

2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid is unique due to its specific fluorination pattern and the presence of both difluoromethyl and fluoropyridine groups. Similar compounds include:

  • 2,2-Difluoro-2-(3-fluoropyridin-2-yl)acetic acid: Similar structure but with fluorine at a different position on the pyridine ring.

  • 2,2-Difluoro-2-(4-fluoropyridin-2-yl)acetic acid: Another positional isomer with fluorine at a different position on the pyridine ring.

  • 2,2-Difluoro-2-(5-fluoropyrimidin-2-yl)acetic acid: Similar structure but with a pyrimidine ring instead of a pyridine ring.

These compounds share similarities in their fluorination patterns but differ in their ring structures and positions of fluorine atoms, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2,2-difluoro-2-(5-fluoropyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-4-1-2-5(11-3-4)7(9,10)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQJUEFFOJSFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287072
Record name α,α,5-Trifluoro-2-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211521-75-3
Record name α,α,5-Trifluoro-2-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211521-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α,5-Trifluoro-2-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To sodium 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate from Example 2 step B (1 g, 4.69 mmol) were added EtOAc (50 mL) and 4 N HCl (50 mL) and the mixture was shaken. The organic phase was separated, dried over sodium sulfate, and concentrated under reduced pressure to afford 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetic acid (852 mg, 95%) as an oil that solidified upon standing. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.88-8.03 (m, 3H).
Name
sodium 2,2-difluoro-2-(5-fluoropyridin-2-yl)acetate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid
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2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid

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